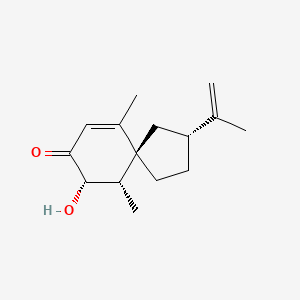
3-epi-3-Hydroxysolavetivone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-epi-3-Hydroxysolavetivone: is a sesquiterpenoid compound derived from the roots of certain Solanum species.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-epi-3-Hydroxysolavetivone typically involves the use of sesquiterpenoid precursors. The process includes several steps of chemical reactions, such as oxidation and reduction, to achieve the desired stereochemistry. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes isolating the compound from plant roots, followed by purification steps to obtain the pure compound. Chemical synthesis on an industrial scale requires optimization of reaction conditions to ensure cost-effectiveness and high yield .
Analyse Chemischer Reaktionen
Types of Reactions: 3-epi-3-Hydroxysolavetivone undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to less oxidized forms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, but may include the use of acids or bases as catalysts
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more hydroxylated derivatives, while reduction may yield less oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-epi-3-Hydroxysolavetivone is studied for its unique structural properties and potential as a building block for more complex molecules .
Biology: In biological research, this compound is investigated for its antifungal properties and potential use in developing new antifungal agents .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in treating fungal infections .
Industry: In the industrial sector, this compound is considered for its potential use in agricultural products to protect crops from fungal pathogens .
Wirkmechanismus
The mechanism of action of 3-epi-3-Hydroxysolavetivone involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth. The compound targets specific enzymes and pathways involved in fungal cell wall synthesis, ultimately leading to cell death .
Vergleich Mit ähnlichen Verbindungen
- Solavetivone
- 3-Hydroxysolavetivone
- Solanascone
- Phytuberin
- Phytuberol
Comparison: 3-epi-3-Hydroxysolavetivone is unique due to its specific stereochemistry, which may confer different biological activities compared to its isomers and related compounds. For example, while solavetivone and 3-hydroxysolavetivone also exhibit antifungal properties, the specific configuration of this compound may result in different potency and spectrum of activity .
Eigenschaften
CAS-Nummer |
62574-26-9 |
|---|---|
Molekularformel |
C15H22O2 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
(3R,5S,6S,7S)-7-hydroxy-6,10-dimethyl-3-prop-1-en-2-ylspiro[4.5]dec-9-en-8-one |
InChI |
InChI=1S/C15H22O2/c1-9(2)12-5-6-15(8-12)10(3)7-13(16)14(17)11(15)4/h7,11-12,14,17H,1,5-6,8H2,2-4H3/t11-,12-,14+,15-/m1/s1 |
InChI-Schlüssel |
XNIBIEVBMJDRPE-RJZRQDKASA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](C(=O)C=C([C@]12CC[C@H](C2)C(=C)C)C)O |
Kanonische SMILES |
CC1C(C(=O)C=C(C12CCC(C2)C(=C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















